molecular formula C9H8BrNO2 B1362586 5-bromo-3-ethyl-3H-benzooxazol-2-one CAS No. 501689-39-0

5-bromo-3-ethyl-3H-benzooxazol-2-one

Cat. No.: B1362586
CAS No.: 501689-39-0
M. Wt: 242.07 g/mol
InChI Key: YFXOUBTUTSXARF-UHFFFAOYSA-N
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Description

5-bromo-3-ethyl-3H-benzooxazol-2-one is a chemical compound that belongs to the class of benzoxazolones. It has a molecular formula of C9H8BrNO2 and a molecular weight of 242.07 g/mol. Benzoxazolones are known for their wide range of pharmacological activities and are used in various scientific research applications.

Scientific Research Applications

5-bromo-3-ethyl-3H-benzooxazol-2-one is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is used in studies related to its antimicrobial and antifungal properties.

    Medicine: Research has shown its potential in developing new therapeutic agents for treating bacterial and fungal infections.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Preparation Methods

The synthesis of 5-bromo-3-ethyl-3H-benzooxazol-2-one typically involves the reaction of 2-aminophenol with an appropriate brominated ethyl derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-bromo-3-ethyl-3H-benzooxazol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

5-bromo-3-ethyl-3H-benzooxazol-2-one can be compared with other benzoxazolone derivatives, such as:

  • 5-chloro-3-ethyl-3H-benzooxazol-2-one
  • 5-fluoro-3-ethyl-3H-benzooxazol-2-one
  • 5-iodo-3-ethyl-3H-benzooxazol-2-one

These compounds share similar chemical structures but differ in their halogen substituents, which can affect their reactivity and pharmacological properties. The uniqueness of this compound lies in its specific bromine substituent, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

5-bromo-3-ethyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-2-11-7-5-6(10)3-4-8(7)13-9(11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXOUBTUTSXARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)Br)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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